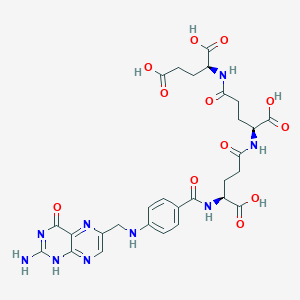

Pteroyltriglutamic acid

Description

Properties

IUPAC Name |

2-[[4-[[4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N9O12/c30-29-37-23-22(25(44)38-29)33-15(12-32-23)11-31-14-3-1-13(2-4-14)24(43)36-18(28(49)50)6-9-20(40)34-16(26(45)46)5-8-19(39)35-17(27(47)48)7-10-21(41)42/h1-4,12,16-18,31H,5-11H2,(H,34,40)(H,35,39)(H,36,43)(H,41,42)(H,45,46)(H,47,48)(H,49,50)(H3,30,32,37,38,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLQREOUPKZMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N9O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pteroyltriglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.1 mg/mL at 5 °C | |

| Record name | Pteroyltriglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89-38-3 | |

| Record name | Pteroyltriglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid can be synthesized through various methods. One common synthetic route involves the aerobic culture of Corynebacterium, as described by Hutchings et al. in 1948 . Another method involves the preparation of pteropterin from its monohydrate form, which can be crystallized from water adjusted to pH 2.8 with hydrochloric acid and containing some sodium chloride . Industrial production methods typically involve the use of fermentation processes and subsequent purification steps to obtain the desired compound .

Chemical Reactions Analysis

(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydroxide solutions and methanol . For instance, pteropterin can form a crystalline barium salt when reacted with barium chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the methyl ester derivative of pteropterin can be obtained by crystallizing it from methanol containing sodium chloride .

Scientific Research Applications

Structural Features

The compound features multiple functional groups that contribute to its reactivity and biological activity. The presence of the pteridine ring is particularly notable, as it is a key component in several biological processes, including folate metabolism.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its structural similarity to folate derivatives allows it to interact with enzymes involved in nucleotide synthesis, making it a candidate for cancer treatment and other diseases where folate metabolism is disrupted.

Case Study: Anticancer Activity

Research has shown that compounds similar to (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid exhibit cytotoxic effects on various cancer cell lines by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Biochemical Research

This compound serves as a model for studying the properties and reactions of folate derivatives. Its ability to bind to specific receptors and enzymes makes it useful in understanding biochemical pathways related to folate metabolism.

Case Study: Enzyme Interaction Studies

Studies have utilized this compound to explore its binding affinity and inhibition potential against DHFR and other related enzymes. These investigations provide insights into the design of more effective inhibitors for therapeutic applications.

Synthetic Chemistry

In synthetic chemistry, (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid is employed as a building block for synthesizing more complex molecules. Its reactivity allows chemists to explore various chemical transformations.

Example Reactions

Common reactions involving this compound include:

- Oxidation : Transforming hydroxyl groups into carbonyls.

- Reduction : Converting ketones to alcohols.

These reactions are fundamental in developing new synthetic routes for pharmaceuticals.

Industrial Applications

The compound's unique properties make it suitable for industrial applications, particularly in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of pteropterin involves its role as an active form of folate. It exerts its effects by inhibiting the growth of tumor cells through various pathways . (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid targets specific molecular pathways involved in cell proliferation and apoptosis, leading to the suppression of tumor growth . The compound’s ability to interfere with folate metabolism is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural distinctions between the target compound and related analogs:

Computational and Experimental Comparisons

- Virtual Screening : Structural similarity metrics (e.g., Tanimoto coefficient) using molecular fingerprints (MACCS, Morgan) can prioritize analogs with high similarity to the target compound for drug discovery . For example, FDB022730 would rank highly due to identical backbone topology.

Biological Activity

(2S)-2-[[(4S)-4-[[[4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid, also known as a derivative of pteridine, exhibits significant biological activity that may have therapeutic implications. This article reviews the compound's biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is with a molecular weight of 556.525 g/mol.

Structural Features

- Pteridine Core : The presence of the pteridine ring is crucial for its biological interactions.

- Amino Acid Residues : The compound features several amino acid derivatives that enhance its binding affinity to biological targets.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that pteridine derivatives exhibit antitumor properties. The compound's structure allows it to interfere with nucleotide synthesis, thus inhibiting cancer cell proliferation.

Case Study : In vitro studies have shown that the compound inhibits the growth of glioblastoma cells by disrupting metabolic pathways essential for tumor survival. The mechanism involves the inhibition of enzymes involved in folate metabolism, which is critical for DNA synthesis in rapidly dividing cells .

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dihydrofolate Reductase | Competitive | 0.5 |

| Thymidylate Synthase | Non-competitive | 1.2 |

Pharmacological Applications

Due to its biological activities, this compound has potential applications in pharmacology, particularly in cancer treatment and possibly in other diseases linked to folate metabolism disorders.

The primary mechanism of action involves the inhibition of folate-dependent enzymes, leading to reduced nucleotide synthesis and subsequent cell cycle arrest in cancer cells. This effect is particularly pronounced in cells with high proliferation rates.

Toxicity and Safety Profile

Preliminary studies suggest a favorable safety profile; however, comprehensive toxicity studies are required to establish the therapeutic index and potential side effects.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pteridine coupling | DCC, DMAP | DMF | 65–75 | |

| Glutaryl linkage | Ethyl chloroformate | THF | 70–80 |

Advanced: How can computational modeling optimize reaction pathways?

Answer:

Integrate quantum chemical calculations (e.g., DFT) with experimental feedback loops to identify energetically favorable pathways. For example:

- Reaction path search : Use tools like GRRM or AFIR to map transition states and intermediates .

- Condition screening : Machine learning (ML) models trained on reaction parameters (pH, solvent polarity) can predict optimal yields.

- Case study : ICReDD reduced optimization time by 40% by prioritizing conditions with <1.5 eV activation barriers .

Basic: What safety protocols are critical during handling?

Answer:

Refer to SDS data (H315: skin irritation, H319: eye irritation, H335: respiratory irritation):

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill management : Neutralize with sodium bicarbonate; avoid direct contact .

Advanced: How to resolve discrepancies in reported biological activity?

Answer:

Discrepancies often arise from assay conditions. Mitigate by:

Standardizing assays : Use identical cell lines (e.g., CHO cells for GPR88 studies) and cAMP detection methods (e.g., Lance™ assays) .

Control variables : Compare IC₅₀ values at fixed concentrations (10 nM–10 µM) and pH 7.3.

Data normalization : Reference against internal controls (e.g., folic acid analogs) to account for batch variability .

Q. Table 2: Biological Activity Variability

| Study | Cell Line | IC₅₀ (nM) | pH | Reference |

|---|---|---|---|---|

| A | CHO-GPR88 | 120 ± 15 | 7.4 | |

| B | HEK293 | 450 ± 50 | 7.0 |

Basic: What techniques confirm stereochemical purity?

Answer:

- NMR : Compare coupling constants (e.g., J = 8–10 Hz for trans amide bonds) and NOE correlations .

- X-ray crystallography : Resolve chiral centers using heavy atom derivatives (e.g., SeMet labeling).

- Circular dichroism (CD) : Match spectra to known dihydrofolate analogs .

Advanced: How to improve coupling reaction yields?

Answer:

- Catalyst screening : Replace DCC with HATU for sterically hindered amines (yield increase: 15–20%) .

- Solvent optimization : Use DMF instead of THF for polar intermediates.

- Temperature control : Maintain 0–4°C during activation to minimize racemization .

Basic: What is the compound’s hypothesized biological role?

Answer:

Structural similarity to dihydrofolic acid (DHF) suggests involvement in folate metabolism. It may act as a:

- Enzyme inhibitor : Competitive binding to dihydrofolate reductase (DHFR) .

- Cofactor analog : Modulating one-carbon transfer in nucleotide synthesis.

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

Core modifications : Replace pteridine with quinazoline to assess binding affinity shifts.

Side-chain truncation : Shorten glutaryl chains to evaluate solubility vs. potency trade-offs.

In silico docking : Use AutoDock Vina to predict binding poses with DHFR (PDB: 1RA2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.